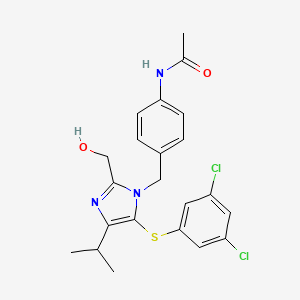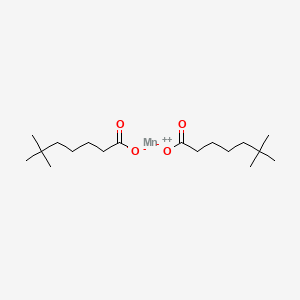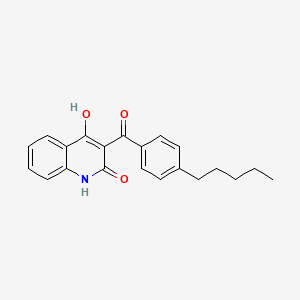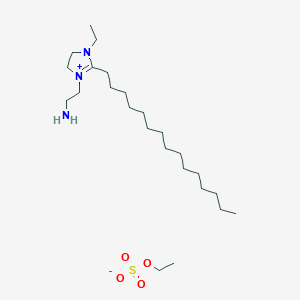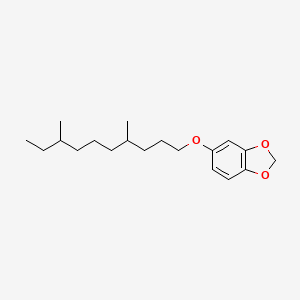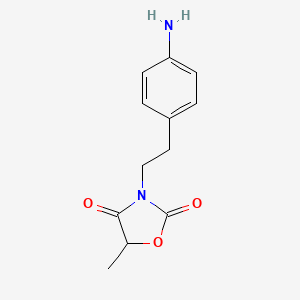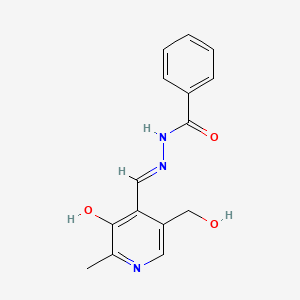
Pyridoxal benzoyl hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxal benzoyl hydrazone is a chemical compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-) This compound is derived from pyridoxal, a form of vitamin B6, and benzoyl hydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridoxal benzoyl hydrazone can be synthesized through the condensation reaction between pyridoxal and benzoyl hydrazine. The reaction typically involves mixing equimolar amounts of pyridoxal and benzoyl hydrazine in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out. The precipitate is filtered, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridoxal benzoyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of pyridoxal benzoyl hydrazone involves its ability to chelate metal ions, particularly iron. By binding to iron, the compound can inhibit iron-dependent processes, such as DNA synthesis and electron transport, which are crucial for cell proliferation and survival. This chelation mechanism is particularly relevant in the context of its antiproliferative and anticancer activities . Additionally, the compound can induce apoptosis in cancer cells by disrupting iron homeostasis and generating reactive oxygen species .
Comparaison Avec Des Composés Similaires
Pyridoxal isonicotinoyl hydrazone: Another hydrazone derivative with similar iron-chelating properties and potential anticancer activities.
Salicylaldehyde benzoyl hydrazone: Known for its antiproliferative effects and ability to inhibit iron uptake in neoplastic cells.
2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone: Exhibits strong antiproliferative activity and iron chelation properties.
Uniqueness: Pyridoxal benzoyl hydrazone is unique due to its derivation from pyridoxal, a form of vitamin B6, which imparts additional biological relevance. Its ability to chelate iron and disrupt iron-dependent processes makes it a valuable compound for studying iron metabolism and developing new therapeutic agents .
Propriétés
Numéro CAS |
72343-06-7 |
|---|---|
Formule moléculaire |
C15H15N3O3 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O3/c1-10-14(20)13(12(9-19)7-16-10)8-17-18-15(21)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,18,21)/b17-8+ |
Clé InChI |
VTHAZTPLDREYKS-CAOOACKPSA-N |
SMILES isomérique |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=CC=C2)CO |
SMILES canonique |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




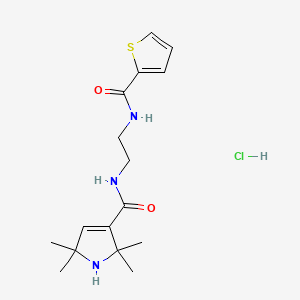
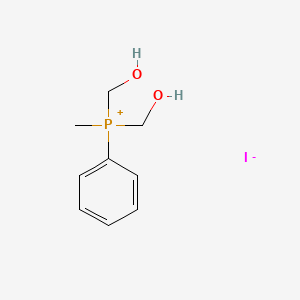
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)

